molecular formula C14H11FN2O2S B12119091 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione

3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B12119091
M. Wt: 290.31 g/mol
InChI Key: SOLDQHYPYOWPPW-UHFFFAOYSA-N
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Description

3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a benzothiazole ring system, which is further modified by an amino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and 2-mercaptobenzothiazole.

    Formation of Intermediate: The 2-fluorobenzylamine is reacted with 2-mercaptobenzothiazole under controlled conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring system.

    Final Modification:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM). The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert its biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione
  • 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6-thiolane-1,1-dione

Comparison

Compared to similar compounds, 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione is unique due to its specific structural features, such as the benzothiazole ring and the fluorophenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H11FN2O2S

Molecular Weight

290.31 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-imine

InChI

InChI=1S/C14H11FN2O2S/c15-12-7-3-1-5-10(12)9-16-14-11-6-2-4-8-13(11)20(18,19)17-14/h1-8H,9H2,(H,16,17)

InChI Key

SOLDQHYPYOWPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN=C2C3=CC=CC=C3S(=O)(=O)N2)F

Origin of Product

United States

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